molecular formula C6H11N B13182274 Hex-5-yn-2-amine

Hex-5-yn-2-amine

Cat. No.: B13182274
M. Wt: 97.16 g/mol
InChI Key: HAWJLYAEQRFJQU-UHFFFAOYSA-N
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Description

Hex-5-yn-2-amine is an organic compound with the molecular formula C6H11N It features a six-carbon chain with a triple bond between the fifth and sixth carbon atoms and an amine group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-5-yn-2-amine can be synthesized through several methods. One common approach involves the alkynylation of 2-bromopyridine using a palladium catalyst. This reaction is typically carried out in the presence of a palladium complex and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may include distillation or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Hex-5-yn-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Alkenes, alkanes

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism by which Hex-5-yn-2-amine exerts its effects involves its interaction with molecular targets and pathways. For instance, it can act as a ligand in catalytic reactions, facilitating the formation of complex organic molecules. The compound’s triple bond and amine group enable it to participate in various chemical transformations, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Hex-5-yn-1-amine: Similar structure but with the amine group attached to the first carbon atom.

    Propargylamine: Contains a triple bond and an amine group but with a shorter carbon chain.

Uniqueness

Hex-5-yn-2-amine’s unique structure, with the amine group on the second carbon and the triple bond on the fifth carbon, provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific functional group placement.

Properties

IUPAC Name

hex-5-yn-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-3-4-5-6(2)7/h1,6H,4-5,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWJLYAEQRFJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC#C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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